9-Acetyl Apoquinidine Methyl Ether
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Overview
Description
Cinchonan-9-ol, 3,10-didehydro-10,11-dihydro-6’-methoxy-, acetate (ester), (9S)-(9CI) is a complex organic compound with the molecular formula C20H24N2O2 and a molecular weight of 324.42 g/mol This compound is derived from quinine, a naturally occurring alkaloid found in the bark of the cinchona tree
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cinchonan-9-ol, 3,10-didehydro-10,11-dihydro-6’-methoxy-, acetate (ester), (9S)-(9CI) typically involves multiple steps. One common method starts with quinine, which undergoes a series of reactions:
Stage 1: Quinine is treated with sulfuric acid in ethanol at room temperature for approximately 10 minutes.
This method yields the desired compound with an overall yield of approximately 83%.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Cinchonan-9-ol, 3,10-didehydro-10,11-dihydro-6’-methoxy-, acetate (ester), (9S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
Cinchonan-9-ol, 3,10-didehydro-10,11-dihydro-6’-methoxy-, acetate (ester), (9S)-(9CI) has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential biological activities, including antimalarial and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Cinchonan-9-ol, 3,10-didehydro-10,11-dihydro-6’-methoxy-, acetate (ester), (9S)-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in parasites. Additionally, it may interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
Quinine: The parent compound from which Cinchonan-9-ol derivatives are synthesized.
Cinchonidine: Another alkaloid with similar chemical properties and applications.
Cinchonine: A related compound with comparable biological activities.
Uniqueness
Cinchonan-9-ol, 3,10-didehydro-10,11-dihydro-6’-methoxy-, acetate (ester), (9S)-(9CI) is unique due to its specific structural modifications, which enhance its chemical reactivity and potential applications. The presence of the methoxy and acetate groups distinguishes it from other cinchona alkaloids, providing unique properties and reactivity patterns.
Properties
IUPAC Name |
[(S)-[(2R,5Z)-5-ethylidene-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-15-13-24-10-8-16(15)11-21(24)22(27-14(2)25)18-7-9-23-20-6-5-17(26-3)12-19(18)20/h4-7,9,12,16,21-22H,8,10-11,13H2,1-3H3/b15-4+/t16?,21-,22+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUZUZKZOWNTJI-BTCOUWEZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CN2CCC1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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